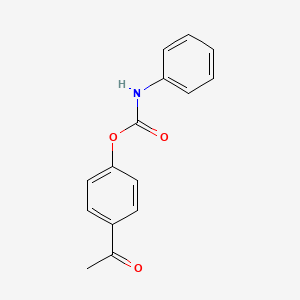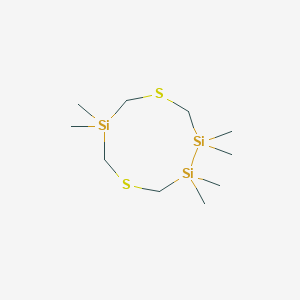
3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane is a unique organosilicon compound characterized by its distinctive structure, which includes silicon and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane typically involves the reaction of hexamethyldisilathiane with appropriate silicon-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and hexane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to ensure the purity and yield of the final product. Purification steps such as distillation or recrystallization may be employed to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated silanes.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can lead to the formation of stable complexes or the activation of specific pathways in chemical reactions. The exact molecular targets and pathways depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethyldisilathiane: A precursor in the synthesis of 3,3,4,4,8,8-Hexamethyl-1,6,3,4,8-dithiatrisilonane.
Tetramethylsilane: A simpler organosilicon compound used as a reference in NMR spectroscopy.
Trimethylsilyl chloride: Used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its combination of silicon and sulfur atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other organosilicon compounds may not be suitable.
Eigenschaften
CAS-Nummer |
918905-35-8 |
|---|---|
Molekularformel |
C10H26S2Si3 |
Molekulargewicht |
294.7 g/mol |
IUPAC-Name |
3,3,4,4,8,8-hexamethyl-1,6,3,4,8-dithiatrisilonane |
InChI |
InChI=1S/C10H26S2Si3/c1-13(2)7-11-9-14(3,4)15(5,6)10-12-8-13/h7-10H2,1-6H3 |
InChI-Schlüssel |
KEDKKHVFBUSJDD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CSC[Si]([Si](CSC1)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174459.png)

![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)
![4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline](/img/structure/B14174498.png)
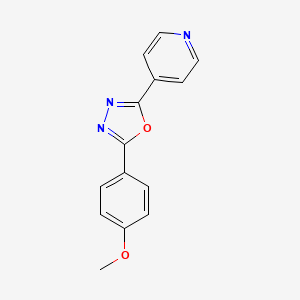
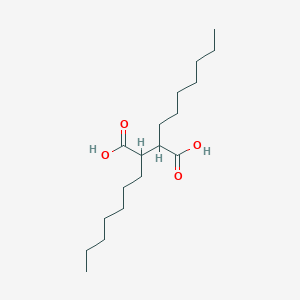
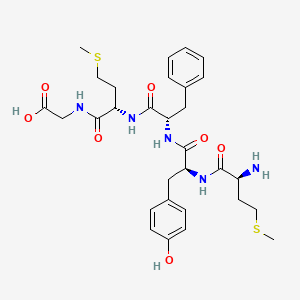
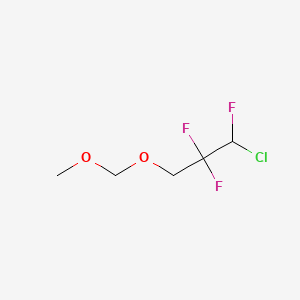
phosphane}](/img/structure/B14174517.png)
![3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174524.png)


